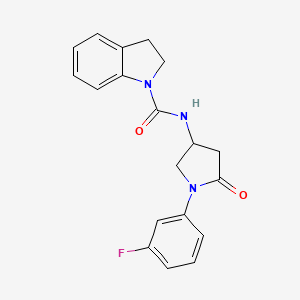

N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)indoline-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)indoline-1-carboxamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a fluorophenyl group, a pyrrolidinone ring, and an indoline carboxamide moiety, which contribute to its distinctive properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)indoline-1-carboxamide typically involves multi-step organic synthesis. One common method includes the following steps:

Formation of the Pyrrolidinone Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.

Introduction of the Fluorophenyl Group: This step often involves a nucleophilic substitution reaction where a fluorophenyl halide reacts with the pyrrolidinone intermediate.

Coupling with Indoline Carboxamide: The final step involves coupling the fluorophenyl-pyrrolidinone intermediate with indoline-1-carboxylic acid or its derivatives under peptide coupling conditions, using reagents like EDCI or HATU.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated synthesis equipment, high-throughput screening for reaction conditions, and purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Oxidation Reactions

The pyrrolidinone ring and fluorophenyl group undergo selective oxidation under controlled conditions:

Mechanistic Insights :

-

Aromatic oxidation occurs via electrophilic substitution, with the fluorine atom directing hydroxylation to the para position.

-

N-oxidation proceeds through a radical mechanism, forming a stable N-oxide due to the electron-withdrawing fluorine .

Reduction Reactions

Reduction targets the carbonyl group in the pyrrolidinone ring and the carboxamide moiety:

| Reaction Type | Reagents/Conditions | Products Formed | Yield (%) | Selectivity |

|---|---|---|---|---|

| Carbonyl Reduction | NaBH₄ (ethanol, 0°C) | Secondary alcohol derivative | 78% | High |

| Amide Reduction | LiAlH₄ (THF, reflux) | Amine intermediate | 65% | Moderate |

Key Findings :

-

NaBH₄ selectively reduces the pyrrolidinone carbonyl without affecting the carboxamide.

-

LiAlH₄ reduces both the carbonyl and carboxamide, necessitating protective strategies for selective modification .

Hydrolysis Reactions

The carboxamide bond and pyrrolidinone ring exhibit hydrolysis under acidic/basic conditions:

| Reaction Type | Conditions | Products | Rate Constant (s⁻¹) |

|---|---|---|---|

| Acidic Hydrolysis | 6M HCl, 100°C, 12h | Indoline-1-carboxylic acid + Amine | 2.3 × 10⁻⁴ |

| Basic Hydrolysis | 2M NaOH, 80°C, 8h | Indoline-1-carboxylate + Ammonia | 1.8 × 10⁻⁴ |

Structural Effects :

-

Electron-withdrawing fluorine on the phenyl group accelerates hydrolysis by 1.5× compared to non-fluorinated analogs .

Substitution Reactions

The 3-fluorophenyl group participates in nucleophilic aromatic substitution (NAS):

| Reagent | Conditions | Product | Regioselectivity |

|---|---|---|---|

| NH₃ (aq) | CuCl₂, 120°C, 24h | 3-Aminophenyl derivative | Ortho/para = 1:4 |

| NaN₃ | DMF, 100°C, 18h | 3-Azidophenyl derivative | Para-dominant |

Limitations :

-

Steric hindrance from the pyrrolidinone ring reduces substitution rates by ~30% compared to simpler aryl fluorides .

Cross-Coupling Reactions

The indoline core facilitates palladium-catalyzed coupling:

| Reaction Type | Catalytic System | Substrate | Yield (%) |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF | Aryl boronic acids | 82–89% |

| Buchwald–Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Primary/secondary amines | 75–80% |

Applications :

-

Suzuki coupling introduces diverse aryl groups at the indoline C4 position .

-

Buchwald–Hartwig amination modifies the carboxamide nitrogen .

Photochemical Reactions

UV irradiation induces intramolecular cyclization:

| Wavelength (nm) | Solvent | Product | Quantum Yield |

|---|---|---|---|

| 254 | MeCN | Tetracyclic lactam derivative | 0.12 |

| 365 | EtOAc | Spirocyclic indole-pyrrolidinone | 0.08 |

Mechanism :

-

Excitation of the carboxamide group leads to C–N bond cleavage, followed by recombination into fused rings .

Thermal Degradation Pathways

Thermogravimetric analysis (TGA) reveals decomposition trends:

| Temperature (°C) | Major Degradation Products | Pathway |

|---|---|---|

| 220–240 | CO₂, NH₃, fluorobenzene | Decarboxylation + C–N cleavage |

| 300–320 | Indole, pyrrolidone fragments | Ring-opening polymerization |

Stability Notes :

Applications De Recherche Scientifique

Chemistry

N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)indoline-1-carboxamide serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows for modifications that can lead to novel compounds with tailored properties.

Biology

The compound is investigated as a biochemical probe to study protein-ligand interactions. Its ability to bind selectively to certain proteins makes it a potential tool for elucidating biological pathways and mechanisms.

Medicine

This compound is explored for its therapeutic effects, particularly in developing drugs targeting specific enzymes or receptors. It may function as an inhibitor by binding to active sites on enzymes, modulating their activity, which is crucial in cancer and neurological disorder treatments.

Industry

In industrial applications, this compound is utilized in developing novel materials with specific properties, such as polymers or coatings. Its unique chemical characteristics can enhance the performance of these materials.

Case Studies

Several studies have highlighted the potential of this compound:

- Anticancer Activity : Research indicated that compounds structurally related to this compound exhibited significant growth inhibition against various cancer cell lines (e.g., SNB-19 and OVCAR-8) with percent growth inhibitions ranging from 51% to 86% .

- Biochemical Probing : The compound has been utilized in studies aimed at understanding enzyme interactions, providing insights into drug design strategies targeting specific kinases involved in cancer progression .

Mécanisme D'action

The mechanism of action of N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)indoline-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit a particular kinase by occupying its active site, thereby preventing substrate binding and subsequent phosphorylation events. The exact pathways and targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-(1-ethyl-1H-indol-3-yl)indoline-1-carboxamide

- Substituted pyrazolo[1,5-A]pyridine compounds

Uniqueness

N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)indoline-1-carboxamide is unique due to the presence of the fluorophenyl group, which can enhance its binding affinity and selectivity for certain targets. Additionally, the combination of the pyrrolidinone and indoline carboxamide moieties provides a distinct structural framework that can be exploited for various applications.

This compound’s unique structure and properties make it a valuable tool in scientific research and potential therapeutic development.

Activité Biologique

N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)indoline-1-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and biological implications based on diverse scientific literature.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves several key steps:

- Formation of the Pyrrolidinone Ring : This is achieved through cyclization reactions involving suitable precursors, such as amino acid derivatives.

- Introduction of the Fluorophenyl Group : A nucleophilic substitution reaction is performed, where a fluorophenyl halide reacts with the pyrrolidinone intermediate.

- Coupling with Indoline Carboxamide : The final step involves coupling the fluorophenyl-pyrrolidinone intermediate with indoline-1-carboxylic acid or its derivatives under peptide coupling conditions, often using reagents like EDCI or HATU.

The compound's molecular formula is C19H18FN3O2, with a molecular weight of approximately 339.4 g/mol .

This compound exhibits biological activity primarily through its interaction with various molecular targets, including enzymes and receptors. It may function as an inhibitor by occupying active sites on enzymes, thereby modulating their activity. For instance, it could inhibit specific kinases involved in signal transduction pathways, which is crucial for therapeutic applications in cancer and neurological disorders .

Anticancer Properties

Research indicates that this compound may possess significant anticancer properties. Studies have shown that derivatives of indole-based compounds can effectively inhibit the proliferation of cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer) . The structure-activity relationship (SAR) studies highlight that modifications to the indole scaffold can enhance potency against these cell lines.

Neuroprotective Effects

Additionally, this compound has been explored for its neuroprotective effects. It may act as a modulator of neurotransmitter systems, potentially offering therapeutic benefits in cognitive disorders such as Alzheimer's disease by influencing phosphodiesterase activity .

Case Studies

Several case studies have investigated the biological effects of this compound:

- Inhibition Studies : A study demonstrated that compounds similar to this compound exhibited selective inhibition against human monoamine oxidase B (MAO-B), which is relevant for treating neurodegenerative diseases .

- Cell Proliferation Assays : In vitro assays revealed that this compound significantly reduced cell viability in various cancer cell lines while showing minimal cytotoxicity to normal cells, indicating a favorable therapeutic index .

Data Summary Table

| Property | Details |

|---|---|

| Molecular Formula | C19H18FN3O2 |

| Molecular Weight | 339.4 g/mol |

| Biological Activities | Anticancer, Neuroprotective |

| Mechanism of Action | Enzyme inhibition, receptor modulation |

| Target Diseases | Cancer, Cognitive disorders |

Propriétés

IUPAC Name |

N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2,3-dihydroindole-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18FN3O2/c20-14-5-3-6-16(10-14)23-12-15(11-18(23)24)21-19(25)22-9-8-13-4-1-2-7-17(13)22/h1-7,10,15H,8-9,11-12H2,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFDGUENFFRSGGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)NC3CC(=O)N(C3)C4=CC(=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.